molecular formula C10H13ClN4OS2 B1207598 Aptpi CAS No. 75221-90-8

Aptpi

Cat. No.: B1207598
CAS No.: 75221-90-8
M. Wt: 304.8 g/mol
InChI Key: WEDQPDUHMYSKDX-UHFFFAOYSA-N
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Description

Aptpi is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a dithiapentanimidate moiety. The presence of both azide and dithiapentanimidate groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aptpi typically involves multi-step organic reactions. One common method starts with the preparation of 4-azidophenyl derivatives, which are then subjected to further reactions to introduce the dithiapentanimidate group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc triflate (Zn(OTf)2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Aptpi undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azide group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aptpi has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aptpi involves its ability to undergo click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and selective formation of triazole rings, which can be used to link various molecular entities. The azide group acts as a reactive site, enabling the compound to interact with alkyne-functionalized molecules, leading to the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aptpi is unique due to the combination of its azide and dithiapentanimidate groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo click reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial settings.

Properties

CAS No.

75221-90-8

Molecular Formula

C10H13ClN4OS2

Molecular Weight

304.8 g/mol

IUPAC Name

methyl 3-[(4-azidophenyl)disulfanyl]propanimidate;hydrochloride

InChI

InChI=1S/C10H12N4OS2.ClH/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12;/h2-5,11H,6-7H2,1H3;1H

InChI Key

WEDQPDUHMYSKDX-UHFFFAOYSA-N

SMILES

COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl

Canonical SMILES

COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl

Synonyms

APTPI
methyl-5-(4-azidophenyl)-4,5-dithiapentanimidate

Origin of Product

United States

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